6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDCDBHYZFYNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC(C)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584817 | |
| Record name | {6-Bromo-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-99-5 | |
| Record name | {6-Bromo-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-99-5 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. This document is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols and data interpretation guidelines.
Introduction
Arylboronic acids are a pivotal class of compounds in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an isopropoxy group, makes it a potentially valuable building block for the synthesis of complex organic molecules with applications in pharmaceuticals and functional materials. The presence of multiple functional groups offers opportunities for sequential and site-selective modifications.
This guide outlines a plausible and efficient two-step synthesis of the title compound starting from a commercially available precursor. Furthermore, it details the analytical techniques required for its comprehensive characterization, ensuring the identity, purity, and stability of the synthesized molecule.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with the isopropylation of 2-bromo-6-fluorophenol, followed by a lithium-halogen exchange and subsequent borylation reaction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-fluoro-3-isopropoxybenzene
-
To a solution of 2-bromo-6-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).
-
The reaction mixture is stirred and heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2-fluoro-3-isopropoxybenzene.
Step 2: Synthesis of this compound
-
A solution of 1-bromo-2-fluoro-3-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of 1 M aqueous HCl.
-
The mixture is stirred for 30 minutes, and the phases are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. The following analytical techniques are recommended.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For this compound, a combination of 1H, 13C, 11B, and 19F NMR will provide a comprehensive structural confirmation. It is often beneficial to run NMR spectra of boronic acids in d4-methanol to prevent the formation of boroxine anhydrides, which can lead to complex and difficult-to-interpret spectra.[1]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 1H | Ar-H |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~4.6-4.8 | septet | 1H | -OCH(CH₃)₂ |
| ~2.5-3.0 | br s | 2H | B(OH)₂ |
| ~1.3-1.4 | d | 6H | -OCH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d) | C-F |
| ~145-150 (d) | C-O |
| ~130-135 | Ar-C |
| ~120-125 | Ar-C |
| ~110-115 (d) | C-Br |
| ~100-110 | C-B |
| ~70-75 | -OCH(CH₃)₂ |
| ~20-25 | -OCH(CH₃)₂ |
Table 3: Predicted ¹¹B and ¹⁹F NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Comments |
| ¹¹B | ~28-32 | A single broad peak is expected for the trigonal planar boronic acid.[2][3] |
| ¹⁹F | ~(-110) - (-120) | A multiplet is expected due to coupling with neighboring aromatic protons. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound. Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[4]
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 288.9943 | (Expected value) |
| [M+Na]⁺ | 312.9762 | (Expected value) |
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be appropriate.[5][6]
Table 5: Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 10-15 minutes |
Conclusion
This technical guide provides a detailed roadmap for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, and the outlined characterization workflow employs standard analytical techniques to ensure the unambiguous identification and purity assessment of the final product. This information is intended to facilitate the work of researchers engaged in the discovery and development of novel chemical entities.
References
In-Depth Technical Guide: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly relevant to drug discovery and development.
Chemical Identity and Structure
CAS Number: 1072951-99-5
This compound is a substituted phenylboronic acid. The presence of bromide, fluoride, and isopropoxy groups, in addition to the boronic acid moiety, makes it a versatile reagent for introducing complex functionalities into organic molecules.
Molecular Structure:
Chemical Structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.9 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 77-82 °C |
| Boiling Point (Predicted) | 386.5±52.0 °C |
| Density (Predicted) | 1.53±0.1 g/cm³ |
| pKa (Predicted) | 7.76±0.58 |
Experimental Protocols: Application in Suzuki-Miyaura Coupling
This compound is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
Although a specific, detailed experimental protocol for this exact compound is not widely published, the following general procedure for a Suzuki-Miyaura coupling reaction can be adapted.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 or similar ratio) is commonly used to dissolve both the organic reactants and the inorganic base.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the appropriate temperature (typically between 80-110 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Representative Suzuki-Miyaura Reaction Conditions:
| Component | Example Reagents/Conditions |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv.) |
| Boronic Acid | This compound (1.2 equiv.) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
Visualization of Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling:
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the construction of highly substituted biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is significant, providing a pathway to novel molecular architectures. While specific experimental data for this compound is limited in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.
Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and general synthetic and analytical methodologies for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (also known as 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid), CAS No. 1072951-75-7. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and established principles of analytical chemistry. It also furnishes detailed, generalized protocols for its synthesis and characterization, intended to serve as a practical resource for researchers in the field.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid |
| CAS Number | 1072951-75-7 |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 276.90 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here in a full whitepaper) |
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups and overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Ar-H |
| ~6.8-7.0 | t | 1H | Ar-H |
| ~4.5-4.7 | sept | 1H | -CH(CH₃)₂ |
| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |
| (Broad) | s | 2H | -B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 (d) | C-F |
| ~145-150 | C-O |
| ~125-130 | C-H |
| ~120-125 (d) | C-H |
| ~110-115 (d) | C-Br |
| ~100-110 (broad) | C-B |
| ~70-75 | -CH(CH₃)₂ |
| ~20-25 | -CH(CH₃)₂ |
Table 3: Predicted ¹⁹F and ¹¹B NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Expected Characteristics |
| ¹⁹F NMR | ~(-110 to -130) | A doublet or triplet, coupled to adjacent aromatic protons. |
| ¹¹B NMR | ~(25 to 35) | A broad singlet, characteristic of a trigonal planar boronic acid. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| 2980-2930 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Medium | C=C stretch (aromatic) |
| 1480-1440 | Medium | C=C stretch (aromatic) |
| 1380-1360 | Strong | B-O stretch |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-F stretch |
| 700-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 276/278 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 258/260 | Medium | [M-H₂O]⁺ |
| 234/236 | Medium | [M-C₃H₆]⁺ |
| 195/197 | High | [M-C₃H₇O - H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of arylboronic acids like this compound.
Synthesis of this compound
This synthesis would typically proceed via a lithiation-boronation sequence starting from a suitable precursor, such as 1-bromo-3-fluoro-2-isopropoxybenzene.
Materials:
-
1-bromo-3-fluoro-2-isopropoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-bromo-3-fluoro-2-isopropoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid and stir vigorously for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Procedure (Thin Film Method):
-
Dissolve a small amount of the solid sample (2-5 mg) in a volatile solvent like dichloromethane or acetone.
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry
Procedure (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
Detect the ions and generate the mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Spectroscopic characterization workflow for the final product.
The Synthetic Versatility of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a polysubstituted aromatic boronic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a boronic acid moiety, offers multiple avenues for synthetic transformations. This technical guide explores the core potential applications of this reagent, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. While specific documented applications of this exact molecule are not prevalent in publicly available literature, its structural features allow for a detailed projection of its reactivity and utility based on the well-established chemistry of arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application for a functionalized arylboronic acid such as this compound is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, recognized with the 2010 Nobel Prize in Chemistry, allows for the synthesis of biaryl and substituted aromatic compounds with high efficiency and functional group tolerance.[1][2][3]
The general transformation involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4]
Hypothetical Reaction Scheme:
References
A Technical Guide to the Discovery and Synthetic Routes of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding extensive applications in medicinal chemistry, materials science, and catalysis. Their utility primarily stems from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This technical guide provides a comprehensive overview of the discovery of these versatile compounds and delves into the principal synthetic routes for their preparation. Detailed experimental protocols for key methodologies, including classical organometallic approaches and modern catalytic techniques, are presented. Quantitative data is summarized in comparative tables to aid in method selection, and key experimental workflows are visualized to provide a clear understanding of the synthetic processes.
Introduction: A Historical Perspective
The journey of boronic acids began in 1860 when Edward Frankland reported the synthesis of the first boronic acid.[1] However, it was the preparation of phenylboronic acid by Michaelis and Becker in 1880 that laid the groundwork for the development of this important class of organoboron compounds.[2] For many years, their synthetic utility was not fully realized. The landscape of organic chemistry was dramatically changed with the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which brought phenylboronic acids to the forefront of synthetic chemistry.[3][4]
Substituted phenylboronic acids, with the general formula R-C₆H₄-B(OH)₂, are valued for their stability, low toxicity, and functional group tolerance.[5] The boron atom in phenylboronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[6] This acidity is a key feature of its reactivity, particularly its ability to form reversible covalent complexes with diols, a property exploited in sensing and protecting group chemistry.[1] The true power of substituted phenylboronic acids, however, lies in their ability to act as nucleophilic partners in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.
Synthetic Routes to Substituted Phenylboronic Acids
A variety of synthetic methodologies have been developed for the preparation of substituted phenylboronic acids. The choice of method often depends on the nature of the substituent, the desired scale of the reaction, and the availability of starting materials. This section details the most common and synthetically useful routes.
Organometallic Routes: The Classical Approach
The traditional and still widely used methods for synthesizing substituted phenylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.
The reaction of a substituted phenylmagnesium halide (Grignard reagent) with a trialkyl borate, typically trimethyl borate or triisopropyl borate, is a versatile and common method. The Grignard reagent is prepared from the corresponding substituted aryl halide (bromide or chloride) and magnesium metal.
References
- 1. 4-Nitrophenylboronic acid(24067-17-2) 1H NMR [m.chemicalbook.com]
- 2. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Commercial suppliers and purity of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, focusing on its commercial availability, purity, synthesis, and potential applications. Due to the specific nature of this compound, readily available commercial data is limited; therefore, this guide also presents a detailed, plausible synthetic protocol based on established methods for analogous compounds.
Commercial Suppliers and Purity
Identifying commercial suppliers for this compound can be challenging, as it appears to be a specialty chemical that may not be consistently stocked by major vendors. Researchers are advised to inquire with suppliers who specialize in substituted phenylboronic acids. A CAS number, 1072951-75-7, has been associated with what appears to be the same compound, named as 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid[1].
The table below summarizes potential suppliers and typically available purity levels for similar arylboronic acids, which can serve as a starting point for inquiries. Purity for such compounds is generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier Inquiry List | Typical Purity | Notes |
| ChemicalBook | Inquiry recommended | Lists CAS 1072951-75-7[1] |
| BLDpharm | >95% (for analogs) | Lists the n-propoxy analog, not isopropoxy[2] |
| Sigma-Aldrich | ≥95% (for analogs) | Stocks a wide range of arylboronic acids |
| AOBChem | Inquiry recommended | Stocks a variety of bromo-fluoro boronic acid derivatives |
| Frontier Specialty Chemicals | High Purity | Specializes in boronic acids[3] |
Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor, such as 1-bromo-5-fluoro-2-iodo-4-isopropoxybenzene. The key steps involve the formation of a Grignard reagent followed by borylation and subsequent hydrolysis.
Step 1: Grignard Reagent Formation
-
Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer is flame-dried under a stream of nitrogen.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
1-Bromo-5-fluoro-2-iodo-4-isopropoxybenzene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Magnesium turnings and the iodine crystal are placed in the flask.
-
A solution of 1-bromo-5-fluoro-2-iodo-4-isopropoxybenzene in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aryl halide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Step 2: Borylation and Hydrolysis
-
Reagents:
-
Triisopropyl borate (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
-
Procedure:
-
The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate in anhydrous THF is added dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by the slow addition of 2 M hydrochloric acid at 0 °C.
-
The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification by Recrystallization
Arylboronic acids are often purified by recrystallization[8][9].
-
Solvent Selection: A suitable solvent system is determined. Common solvents for recrystallizing arylboronic acids include water, ethanol, or mixtures of ethyl acetate and hexanes.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the hot solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
NMR Spectroscopy: 1H, 13C, and 11B NMR are essential for structural elucidation. 11B NMR is particularly useful for confirming the presence of the boronic acid moiety, which typically shows a single signal around 30 ppm[10][11].
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
HPLC: To determine the purity of the final product.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a key application of arylboronic acids.
A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
References
- 1. 2-BROMO-6-FLUORO-3-ISOPROPOXYPHENYLBORONIC ACID | 1072951-75-7 [amp.chemicalbook.com]
- 2. 1072951-85-9|(6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. par.nsf.gov [par.nsf.gov]
In-Depth Technical Guide: Health and Safety Data for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. The content herein is intended to support risk assessment and ensure safe handling and use of this compound in a research and development setting.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1072951-99-5 |
| Molecular Formula | C9H11BBrFO3 |
| Molecular Weight | 292.90 g/mol |
Note: Physical properties such as melting point, boiling point, and density are not consistently reported across publicly available safety data sheets and should be determined experimentally.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
A summary of precautionary statements is provided below. Users should always refer to the full Safety Data Sheet (SDS) for comprehensive guidance.
| Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile
Generally, boronic acids are considered to have low acute toxicity.[2][3] For instance, the parent compound, phenylboronic acid, has a reported oral LD50 of 740 mg/kg in rats.[4] While many boronic acids are not considered genotoxic, some studies have indicated that certain arylboronic acids may be weakly mutagenic in microbial assays.[5] Therefore, it is prudent to handle all novel boronic acid derivatives with appropriate care and assume they may have mutagenic potential until specific data is available.
The presence of halogen and alkoxy substituents on the phenyl ring may influence the toxicological properties. Halogenated aromatic compounds can have a range of biological activities and toxicities.[6][7]
Experimental Protocols
Detailed experimental protocols for assessing the key identified hazards are outlined below. These are based on internationally recognized guidelines.
Skin Irritation Testing (Adapted from OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro test method is designed to predict the skin irritation potential of a chemical.[8]
Principle: The test utilizes a reconstructed human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the RhE tissue. Cell viability is then measured to determine the level of irritation.[8]
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissue models are received and pre-incubated in a defined culture medium at 37°C and 5% CO2.
-
Test Substance Application: A precise amount of this compound (as a solid or a suitable dilution in a non-irritating solvent) is applied uniformly to the surface of the RhE tissue.
-
Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[9]
-
Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.[8]
-
Viability Assessment (MTT Assay):
-
The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a blue formazan precipitate.[9]
-
The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Analysis: The cell viability for each tissue is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[8]
Eye Irritation Testing (Adapted from OECD Guideline 405: Acute Eye Irritation/Corrosion)
This guideline describes an in vivo procedure for assessing acute eye irritation/corrosion.[10][11] It is important to note that a weight-of-the-evidence approach, including in vitro methods, should be considered before conducting in vivo studies.[10][12]
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[12]
Methodology:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined 24 hours prior to testing to ensure no pre-existing irritation or defects.[12]
-
Dose Administration:
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations may be extended if the effects are reversible.
-
Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Classification: The classification of the irritant potential is based on the severity and persistence of the observed lesions.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a common method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[13][14][15]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Methodology:
-
Cell Culture: A suitable cell line (e.g., human keratinocytes for skin-related toxicity) is cultured in appropriate media and seeded into a 96-well plate.
-
Compound Exposure: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. An IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.
Visualizations
The following diagrams illustrate a general workflow for chemical safety assessment and a simplified signaling pathway for an irritant response.
Caption: A generalized workflow for assessing the safety of a novel chemical compound.
Caption: A simplified, hypothetical signaling cascade for a cellular response to an irritant.
Safe Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
This compound should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation. While specific toxicological data is limited, the general profile of related boronic acids suggests low acute toxicity but warrants caution regarding potential mutagenicity. Adherence to the handling, storage, and first aid protocols outlined in this guide and the full Safety Data Sheet is essential for minimizing risk. Further experimental investigation is required to fully characterize the toxicological profile of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 13. kosheeka.com [kosheeka.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. This application note provides a detailed protocol for the use of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid as a versatile building block in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinally active compounds. The presence of ortho-fluoro and ortho-isopropoxy substituents, along with a bromine atom, makes this reagent particularly useful for creating sterically hindered and electronically modulated molecules with potential applications in drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Due to the steric hindrance and electronic nature of the boronic acid, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equivalents). Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 8 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 100 | 18 | 75 |
Table 2: Substrate Scope with Optimized Conditions
(Optimized Conditions: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv), Toluene/H₂O (10:1), 100 °C, 12 h)
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Methoxyphenyl bromide | 2-Fluoro-3-isopropoxy-4'-(methoxy)biphenyl-6-boronic acid | 88 |
| 2 | 3-Acetylphenyl bromide | 2-Fluoro-3-isopropoxy-3'-(acetyl)biphenyl-6-boronic acid | 82 |
| 3 | 2-Fluorophenyl bromide | 2,2'-Difluoro-3-isopropoxybiphenyl-6-boronic acid | 76 |
| 4 | 4-(Trifluoromethyl)phenyl bromide | 2-Fluoro-3-isopropoxy-4'-(trifluoromethyl)biphenyl-6-boronic acid | 90 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
The following sections detail the reaction principles, optimized conditions, and representative data for Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
General Mechanism of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A palladium(0) species is the active catalyst that facilitates the coupling of an organohalide with an organometallic reagent.[1][3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly biaryl structures, by coupling an organoboron compound with an organic halide.[3][4][5] Due to the stability, low toxicity, and commercial availability of boronic acids, this reaction is a cornerstone of modern synthetic chemistry.[6][7]
Reaction Scheme:
Please note that an image of the reaction scheme would be placed here in a real document.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (1.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]
-
Add 10 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).
Representative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with this compound under the optimized conditions described above.
| Entry | Aryl Halide | Product | Yield (%) * |
| 1 | 4-Bromotoluene | 4'-(6-Bromo-2-fluoro-3-isopropoxyphenyl)-4-methyl-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 4'-(6-Bromo-2-fluoro-3-isopropoxyphenyl)-4-methoxy-1,1'-biphenyl | 88 |
| 3 | 3-Bromopyridine | 3-(4'-(6-Bromo-2-fluoro-3-isopropoxyphenyl)-[1,1'-biphenyl]-3-yl)pyridine | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4'-(6-Bromo-2-fluoro-3-isopropoxyphenyl)-3,5-dimethyl-1,1'-biphenyl | 95 |
*Note: Yields are representative and not from actual experimental data for this specific substrate.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is instrumental in the synthesis of substituted alkynes, which are valuable precursors in organic synthesis.
Reaction Scheme:
Please note that an image of the reaction scheme would be placed here in a real document.
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of an aryl bromide (in this case, the bromo-substituent of the title compound) with various terminal alkynes.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA, 3.0 equivalents)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography.
Representative Data
| Entry | Terminal Alkyne | Product | Yield (%) * |
| 1 | Phenylacetylene | (2-Fluoro-3-isopropoxy-6-(phenylethynyl)phenyl)boronic acid | 90 |
| 2 | Ethynyltrimethylsilane | (2-Fluoro-3-isopropoxy-6-((trimethylsilyl)ethynyl)phenyl)boronic acid | 94 |
| 3 | 1-Heptyne | (2-Fluoro-6-(hept-1-yn-1-yl)-3-isopropoxyphenyl)boronic acid | 87 |
| 4 | 3-Ethynyl-1H-indole | (6-((1H-Indol-3-yl)ethynyl)-2-fluoro-3-isopropoxyphenyl)boronic acid | 81 |
*Note: Yields are representative and not from actual experimental data for this specific substrate.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[11][12][13] It is a valuable tool for the vinylation of aryl halides.
Caption: Experimental workflow for a typical Heck cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with various alkenes.
Materials:
-
This compound (1.0 equivalent)
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (TEA, 2.0 equivalents)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (8 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Representative Data
| Entry | Alkene | Product | Yield (%) * |
| 1 | Styrene | (E)-(2-Fluoro-3-isopropoxy-6-styrylphenyl)boronic acid | 85 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(3-fluoro-2-isopropoxy-6-(dihydroxyboraneyl)phenyl)acrylate | 78 |
| 3 | 4-Vinylpyridine | (E)-4-(2-(3-Fluoro-2-isopropoxy-6-(dihydroxyboraneyl)phenyl)vinyl)pyridine | 72 |
| 4 | N-Vinyl-2-pyrrolidone | 1-((E)-2-(3-Fluoro-2-isopropoxy-6-(dihydroxyboraneyl)phenyl)vinyl)pyrrolidin-2-one | 65 |
*Note: Yields are representative and not from actual experimental data for this specific substrate.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[14] It is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback.[1]
Caption: Cross-coupling reactions with the title compound.
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with organostannanes.
Materials:
-
This compound (1.0 equivalent)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous, degassed toluene (10 mL).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Representative Data
| Entry | Organostannane | Product | Yield (%) * |
| 1 | Tributyl(vinyl)stannane | (2-Fluoro-3-isopropoxy-6-vinylphenyl)boronic acid | 82 |
| 2 | (Furan-2-yl)tributylstannane | (2-Fluoro-6-(furan-2-yl)-3-isopropoxyphenyl)boronic acid | 75 |
| 3 | Tributyl(phenylethynyl)stannane | (2-Fluoro-3-isopropoxy-6-(phenylethynyl)phenyl)boronic acid | 88 |
| 4 | Tributyl(4-methoxyphenyl)stannane | (2-Fluoro-3-isopropoxy-6-(4-methoxyphenyl)phenyl)boronic acid | 79 |
*Note: Yields are representative and not from actual experimental data for this specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of biaryl scaffolds is a fundamental process in modern medicinal chemistry and materials science.[1] These structural motifs are present in a wide array of pharmaceuticals and functional materials.[2] The introduction of specific substituents, such as fluorine and isopropoxy groups, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable building block for introducing this specific substitution pattern.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for forming carbon-carbon bonds.[2][4] Its popularity stems from its mild reaction conditions, tolerance for a wide range of functional groups, and the general stability and low toxicity of the required boronic acid reagents.[2][5][6] This document provides a detailed protocol and application data for the use of this compound in the synthesis of novel biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction joins an organoboron compound (this compound) with an organohalide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by the base.
-
Reductive Elimination: The two organic partners are coupled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like protodeboronation and homocoupling.[2][7]
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (Sphos; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[2]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[2][8]
-
-
Solvent Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).[8]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[2][8]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[2]
-
-
Purification:
Data Presentation: Reaction Components and Conditions
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the coupling partners. The following tables provide a summary of commonly used components as a starting point for reaction optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Substrate Type | Notes |
| Pd(OAc)₂ (1-5%) | SPhos, XPhos, RuPhos (2-10%) | General, good for challenging substrates like heteroaryl halides.[2] | Ligand choice is crucial for efficiency and preventing side reactions.[2] |
| Pd(PPh₃)₄ (1-5%) | None | Standard, widely used for aryl iodides and bromides. | Can be sensitive to air and temperature. |
| Pd(dppf)Cl₂ (1-5%) | None | Good for a broad range of substrates, including some aryl chlorides.[7] | Often provides good results with nitrogen-containing heterocycles. |
| Pd₂(dba)₃ (1-3%) | P(t-Bu)₃, PCy₃ (2-6%) | Effective for aryl chlorides and triflates, often at room temperature.[11] | Bulky, electron-rich phosphine ligands facilitate oxidative addition.[11] |
Table 2: Common Bases and Solvents
| Base (equiv) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Strong base, often effective for less reactive aryl chlorides.[2] |
| K₂CO₃ (2-3) | Dioxane/H₂O, DMF/H₂O | 80 - 100 | Common, all-purpose base suitable for many couplings.[9] |
| Cs₂CO₃ (2-3) | Dioxane, Toluene, THF | 60 - 100 | Highly effective, particularly for sterically hindered substrates. |
| Na₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80 - 90 | A standard and cost-effective choice for many applications.[8] |
Disclaimer: This document provides a generalized protocol. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Researchers should optimize conditions for their specific substrates and consult relevant literature.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. fishersci.se [fishersci.se]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heterobiaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this compound, featuring a bromine atom for potential subsequent functionalization, a fluorine atom to modulate electronic properties, and a bulky isopropoxy group, makes it a valuable building block in drug discovery programs.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] The reaction typically proceeds in the presence of a base and is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[2][3] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
For sterically hindered and electronically deactivated substrates, such as this compound, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling.
Recommended Reaction Conditions
Based on established methodologies for structurally similar boronic acids, the following tables summarize recommended starting conditions for the coupling of this compound with aryl halides. Optimization for each specific substrate is highly recommended.
Table 1: Recommended Catalytic Systems
| Catalyst (mol%) | Ligand (mol%) | Typical Use Case |
| Pd(PPh₃)₄ (2-5) | - | General purpose, effective for many aryl bromides and iodides. |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | For challenging couplings, including sterically hindered substrates and some aryl chlorides. |
| PdCl₂(dppf) (2-5) | - | Robust catalyst for a wide range of aryl and heteroaryl halides. |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | Effective for electron-rich and sterically demanding coupling partners. |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | A common and effective general-purpose system. |
| Cs₂CO₃ (2-3) | Toluene or Dioxane | 90-110 | Often provides higher yields for difficult couplings. |
| K₃PO₄ (2-3) | THF or 2-MeTHF | 70-90 | A milder base, suitable for base-sensitive functional groups. |
| Na₂CO₃ (2-3) | DMF/H₂O (9:1) | 80-120 | Good for solubilizing a wide range of substrates. |
Experimental Protocols
The following are detailed starting-point protocols for performing the Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling with a range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the boronic acid should be approximately 0.1-0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl/heteroaryl halide, PdCl₂(dppf), and cesium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 120-150 °C) for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Application of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The development of small molecule inhibitors that selectively target specific kinases has revolutionized the treatment of various cancers. A crucial chemical transformation in the synthesis of many of these inhibitors is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a key carbon-carbon bond between a heterocyclic core and an aryl moiety. This application note details the use of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid as a critical building block in the synthesis of a potent kinase inhibitor, specifically an analog of Vemurafenib, a well-established BRAF inhibitor.
The BRAF protein is a serine/threonine kinase that plays a pivotal role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival, and are implicated in a significant percentage of melanomas and other cancers. Inhibitors that target the mutated BRAF kinase have shown remarkable clinical efficacy.
The inclusion of the 6-bromo-2-fluoro-3-isopropoxyphenyl moiety can significantly influence the pharmacological properties of the resulting inhibitor. The fluorine atom can enhance binding affinity through hydrogen bonding or by altering the electronic nature of the aromatic ring. The isopropoxy group can provide favorable hydrophobic interactions within the kinase's ATP-binding pocket, potentially increasing potency and selectivity. The bromo substituent serves as a handle for further chemical modifications, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
This document provides a detailed protocol for the synthesis of a Vemurafenib analog using this compound, summarizes relevant quantitative data for related compounds, and presents diagrams of the targeted signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Vemurafenib and its close analog, PLX4720, against BRAFV600E and other kinases. This data provides a benchmark for the expected potency of analogs synthesized using this compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | BRAFV600E | 31 | --INVALID-LINK-- |
| BRAF (wild-type) | 100 | --INVALID-LINK-- | |
| CRAF | 48 | --INVALID-LINK-- | |
| PLX4720 | BRAFV600E | 13 | --INVALID-LINK-- |
| BRAF (wild-type) | 160 | --INVALID-LINK-- |
Signaling Pathway
The synthesized kinase inhibitor is designed to target the BRAF kinase within the MAPK signaling pathway. The following diagram illustrates the canonical RAS-RAF-MEK-ERK cascade and the point of inhibition.
Caption: The MAPK signaling pathway and the inhibitory action of the synthesized Vemurafenib analog on BRAF.
Experimental Protocols
General Synthetic Workflow
The synthesis of the target kinase inhibitor involves a key Suzuki-Miyaura cross-coupling reaction between the commercially available 7-azaindole core and the custom-synthesized this compound.
Caption: General workflow for the synthesis of the Vemurafenib analog.
Detailed Protocol: Synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2-fluoro-6-isopropoxyphenyl)propane-1-sulfonamide (A Representative Vemurafenib Analog)
This protocol describes a representative synthesis of a Vemurafenib analog. The initial steps involve the preparation of the sulfonamide-containing boronic acid, followed by the Suzuki coupling.
Step 1: Synthesis of N-(4-bromo-2-fluoro-5-isopropoxyphenyl)propane-1-sulfonamide
-
To a solution of 4-bromo-2-fluoro-5-isopropoxyaniline (1.0 eq) in pyridine (10 vol) at 0 °C, add propane-1-sulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 vol).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired sulfonamide.
Step 2: Synthesis of N-(2-fluoro-5-isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
-
To a solution of N-(4-bromo-2-fluoro-5-isopropoxyphenyl)propane-1-sulfonamide (1.0 eq) in 1,4-dioxane (10 vol), add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the boronic ester.
Step 3: Suzuki-Miyaura Coupling to form the Vemurafenib Analog
-
To a microwave vial, add 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq), the boronic ester from Step 2 (1.2 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water (0.2 M concentration based on the aldehyde).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final Vemurafenib analog.
Step 4: Oxidation to the final ketone
-
Dissolve the product from Step 3 in a 1:1 mixture of 1,4-dioxane and water.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over Na2SO4.
-
Concentrate the solvent and purify the residue by column chromatography to yield the final product, N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2-fluoro-6-isopropoxyphenyl)propane-1-sulfonamide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the design and synthesis of next-generation targeted therapeutics. The ability to readily incorporate the 6-bromo-2-fluoro-3-isopropoxyphenyl moiety via the robust Suzuki-Miyaura cross-coupling reaction opens up new avenues for the development of potent and selective kinase inhibitors with potentially improved pharmacological profiles. Further investigation into the biological activity of analogs derived from this boronic acid is warranted to fully explore their therapeutic potential.
Application Notes and Protocols for the Regioselective Functionalization of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. This versatile building block possesses two key reactive sites: a bromo substituent and a boronic acid moiety. The protocols outlined below are designed to selectively functionalize the carbon-bromine bond via three widely-used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The inherent reactivity difference between an aryl bromide and a boronic acid under typical cross-coupling conditions allows for the predictable and selective formation of a diverse range of derivatives.
Overview of Regioselectivity
The regioselective functionalization of this compound is primarily dictated by the nature of the palladium-catalyzed cross-coupling reaction being employed. In Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the aryl bromide serves as the electrophilic partner, undergoing oxidative addition to the palladium(0) catalyst. The boronic acid group, in the context of Sonogashira and Buchwald-Hartwig reactions, is generally unreactive and remains intact. In the case of a Suzuki-Miyaura coupling, the boronic acid of a different coupling partner reacts with the aryl bromide of the substrate. The inherent boronic acid on the substrate would not be expected to react under these conditions unless a di- or poly-merization is intended.
The electronic environment of the C-Br bond in this compound is influenced by the electron-withdrawing fluorine atom in the ortho position and the electron-donating isopropoxy group in the meta position. The ortho-fluoro substituent is expected to increase the electrophilicity of the carbon attached to the bromine, potentially facilitating oxidative addition. Careful selection of reaction conditions is crucial to ensure high yields and prevent undesirable side reactions, such as protodeboronation of the boronic acid group.
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. The reaction selectively occurs at the C-Br bond.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-100 °C) for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 80 | 16 |
Regioselective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne to the aryl bromide position of this compound.
Diagram of the Sonogashira Coupling Pathway
Caption: Reaction pathway for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | RT | 12 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (2) | DIPEA (2.5) | DMF | 60 | 4 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (3) | Toluene | 80 | 6 |
Regioselective Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination at the C-Br bond of the starting material.
Diagram of the Buchwald-Hartwig Amination Logical Relationship
Caption: Key components of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 |
| 2 | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (2) | Dioxane | 100 | 16 |
| 3 | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS (2.2) | Toluene | 90 | 20 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of biaryl compounds using 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. The methodologies outlined below are designed to be efficient, minimizing purification steps and maximizing yield, which is critical in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is significantly enhanced through one-pot reactions, which combine multiple synthetic steps without the isolation of intermediates. This approach saves time, resources, and reduces waste. A prominent one-pot strategy involving this boronic acid is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. These reactions are often characterized by their mild conditions and tolerance of various functional groups.[1][2]
This document details a representative one-pot protocol involving an initial in situ borylation to form an intermediate that then undergoes a Suzuki-Miyaura cross-coupling reaction.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
Reaction Scheme
A general representation of a one-pot borylation/Suzuki-Miyaura reaction is depicted below. This efficient process allows for the coupling of two different aryl halides.[1][3][4]
Caption: General workflow of a one-pot borylation/Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is a representative example adapted from established microwave-assisted one-pot procedures.[1]
Materials:
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| 1-Bromo-3-fluorobenzene | 175.00 | 1.0 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Acetate (KOAc) | 98.14 | 1.5 | 1.5 |
| 3-Bromopyridine | 157.99 | 1.0 | 1.0 |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stirrer, add 1-bromo-3-fluorobenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium acetate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
Add 3-bromopyridine (1.0 mmol) and an aqueous solution of sodium carbonate (2 M, 1 mL, 2.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 120°C for an additional 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
The following table summarizes typical yields and reaction conditions for one-pot borylation/Suzuki-Miyaura reactions based on literature precedents.[1][3]
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base System | Time (Borylation/Suzuki) | Temperature | Yield (%) |
| 1 | 1-Bromo-3-fluorobenzene | 3-Bromopyridine | Pd(PPh3)4 | KOAc / Na2CO3 | 45 min / 30 min | 120°C | 85-95 |
| 2 | 4-Bromoanisole | 2-Chloropyrazine | Pd(dppf)Cl2 | KOAc / K3PO4 | 60 min / 45 min | 110°C | 80-90 |
| 3 | 1-Chloro-4-nitrobenzene | 4-Iodotoluene | XPhos-Pd-G2 | KOAc / Cs2CO3 | 30 min / 30 min | 120°C | >90 |
Logical Workflow for Protocol Development
The development of a robust one-pot synthesis protocol involves several key stages, from initial feasibility assessment to final optimization.
Caption: Key stages in the development of a one-pot synthesis protocol.
Concluding Remarks
The application of one-pot synthesis strategies, such as the borylation/Suzuki-Miyaura coupling, offers a highly efficient route for the synthesis of complex biaryl structures from readily available starting materials. While this document provides a representative protocol, researchers should note that reaction conditions may require optimization for different substrates. The principles outlined herein provide a solid foundation for the development of robust and scalable synthetic methods involving this compound and related compounds, which are invaluable in the rapid generation of compound libraries for drug discovery and development.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields with this substrate can be attributed to a combination of steric hindrance and electronic effects. The isopropoxy and fluoro groups ortho to the boronic acid create a sterically demanding environment around the reaction center.[1][2] Here are the initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[1] It is crucial to use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive palladium(0) species and facilitate the challenging steps of the catalytic cycle.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical and often interdependent.[1][4] Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere to prevent catalyst deactivation and side reactions.[5]
-
Reagent Quality: Verify the purity of your this compound, as boronic acids can degrade over time. Also, ensure the aryl halide coupling partner is of high purity.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions.[4][6] To mitigate this, you can try using anhydrous conditions, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[7]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated from a Pd(II) precatalyst.[5][7] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).[5] Using a Pd(0) source directly or an efficient precatalyst system can also be beneficial.[7]
Q3: How do I select the optimal base and solvent for this specific substrate?
A3: The selection of base and solvent is crucial for a successful reaction. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7]
-
Base Selection: For challenging couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) is a frequently effective choice.[7] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[7][8] The choice can be solvent-dependent.
-
Solvent Selection: A variety of solvents can be used, and screening may be necessary. Common choices include ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent.[9] For anhydrous conditions, toluene or DMF can be effective.[10] The solubility of all reactants is a key consideration.
Q4: My starting materials are not fully consumed, even after extended reaction times. What can I do to improve conversion?
A4: Incomplete conversion is often a sign of an insufficiently reactive catalyst system or suboptimal reaction conditions for a challenging substrate.
-
Increase Temperature: Raising the reaction temperature can help overcome the activation energy barrier, particularly for the oxidative addition step with less reactive aryl halides.[4] Microwave heating can also be a powerful tool to accelerate the reaction.[8]
-
Switch to a More Active Catalyst System: If you are using a standard catalyst, switching to a more advanced system with bulky, electron-rich ligands is highly recommended.[1][3] Consider using pre-formed palladium catalysts (precatalysts) which are often more stable and efficient at generating the active catalytic species.[5][11]
-
Check for Catalyst Inhibition: If your coupling partner is a nitrogen-containing heterocycle, the nitrogen atom can coordinate to the palladium center and inhibit the catalyst.[4] Using bulky ligands can sterically shield the palladium and reduce this inhibition.[4][7]
Data Presentation: Parameter Optimization Summary
The following tables summarize the typical effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates. This data is generalized and should be used as a guideline for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | < 20 | Often ineffective for sterically hindered substrates.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | 70-95 | Bulky, electron-rich ligands significantly improve yield.[3] |
| Pd₂(dba)₃ (2) | XPhos (4) | 75-98 | Another highly effective Buchwald ligand for challenging couplings.[1] |
| PdCl₂(dppf) (3) | - | 40-70 | Can be effective, but may require higher temperatures. |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv) | Solvent | Typical Yield (%) | Notes |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 50-80 | A common starting point for many Suzuki reactions. |
| K₃PO₄ (3) | Toluene | 65-95 | A stronger base, often effective in anhydrous conditions.[7] |
| Cs₂CO₃ (2) | Dioxane | 70-95 | A strong base that can be very effective but is more expensive. |
| Na₂CO₃ (2) | DMF | 40-70 | Another common choice, solubility can be a factor. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific coupling partners.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[9]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.[1] If using an aqueous system, add the degassed organic solvent followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
How to prevent protodeboronation of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent the protodeboronation of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of 1-bromo-3-fluoro-2-isopropoxybenzene as a byproduct, reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluorine and bromine substituents, especially the ortho-fluoro group, which increases the acidity of the boronic acid and can facilitate the cleavage of the C-B bond.[3][4][5]
Q2: What are the main factors that cause protodeboronation of this compound?
A2: The primary drivers of protodeboronation for this and similar arylboronic acids are:
-
Base: The presence of a base, especially strong bases like hydroxides, is a major catalyst for protodeboronation.[3][4][5][6] Basic conditions are, however, typically required for Suzuki-Miyaura coupling.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[7][8]
-
Water: The presence of water can act as a proton source for the protodeboronation reaction.[8]
-
Palladium Catalyst System: The choice of palladium source and ligands can influence the rate of protodeboronation. Bulky phosphine ligands, for instance, have been shown to promote palladium-catalyzed protodeboronation.[6][9][10][11]
Q3: Can using a boronic ester derivative of this compound help prevent protodeboronation?
A3: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can significantly reduce the rate of protodeboronation.[1][12][13] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing the side reaction.[1][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of protodeboronated byproduct observed by LC-MS or NMR. | Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) are known to aggressively promote protodeboronation.[3][4][5][6] | Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for Suzuki coupling while minimizing the undesired side reaction.[8] Recommended options include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[8] |
| Presence of Excess Water: Water can act as the proton source for the protodeboronation reaction.[8] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. While some Suzuki reactions benefit from a small amount of water, excess should be avoided.[8] | |
| High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway.[7][8] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be 60-80 °C.[8] If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature. | |
| Low or no yield of the desired coupled product, with starting material consumed. | Inefficient Catalytic System: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[8] | Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the productive reaction rate.[8] Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.[14] Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.[8] |
| Palladium-Catalyzed Protodeboronation: Certain palladium-ligand combinations, particularly those with bulky phosphines, can actively catalyze protodeboronation.[6][9][10][11] | Select Appropriate Ligands: Avoid overly bulky phosphine ligands if palladium-catalyzed protodeboronation is suspected. Consider ligands known to be effective for challenging Suzuki couplings while minimizing side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation using a Weaker Base and Anhydrous Conditions
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide
-
Potassium phosphate (K₃PO₄), anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Degas the reaction mixture by bubbling with N₂ or Ar for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation mechanism.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. The sterically hindered and electronically complex nature of this substrate can present unique challenges, and this guide offers systematic approaches to optimize reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a successful Suzuki-Miyaura coupling with this compound?
A1: The success of coupling reactions with this substrate is primarily influenced by the choice of catalyst system (palladium precursor and ligand), the base, and the solvent. Due to the steric hindrance from the isopropoxy group and the electronic effects of the fluorine and boronic acid groups, standard Suzuki-Miyaura conditions may not be optimal. Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to overcome the steric barrier and facilitate the key steps of the catalytic cycle.[1][2]
Q2: I am observing a low yield of my desired product. What are the likely causes and how can I improve it?
A2: Low yields are a common challenge and can stem from several factors:
-
Inefficient Catalysis: The steric hindrance may be impeding the oxidative addition or reductive elimination steps.[2] Consider switching to a more robust catalyst system with bulky ligands (e.g., SPhos, XPhos, RuPhos).[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for activating the boronic acid.[3][4] A screening of different base and solvent combinations is highly recommended.
-
Side Reactions: Protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, or dehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[3]
-
Reaction Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete conversion. Monitoring the reaction progress by TLC or LC-MS is essential.[3]
Q3: I am seeing significant amounts of a homocoupled product from the boronic acid. How can this be minimized?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[3] To mitigate this:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[5]
Q4: My starting aryl bromide is being consumed, but I am not forming the desired product. What is happening?
A4: If the aryl bromide is consumed without the formation of the cross-coupled product, dehalogenation is a likely side reaction.[3] This can occur if a hydride source is present in the reaction mixture. Ensure anhydrous solvents are used and consider the choice of base, as some may promote this pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst system due to steric hindrance. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[1][2] |
| Inappropriate base selection. | Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] The optimal base is often solvent-dependent.[3] | |
| Sub-optimal solvent system. | Test different solvents like dioxane, THF, or toluene, often with a small amount of water.[3][5] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. Typical temperatures range from 80-110 °C.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3] |
| Use of a Pd(II) pre-catalyst that is slow to reduce to Pd(0). | Use a Pd(0) source like Pd(PPh₃)₄ or a pre-activated catalyst.[5] | |
| Dehalogenation of Aryl Bromide | Presence of a hydride source. | Use anhydrous solvents and carefully select the base. |
| Protodeboronation of Boronic Acid | Instability of the boronic acid under reaction conditions. | Use the boronic acid as the limiting reagent or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[5] |
Data Presentation: Base and Solvent Screening
The following tables present representative data from Suzuki-Miyaura coupling reactions of sterically hindered aryl bromides, illustrating the impact of base and solvent selection on reaction yield. These should serve as a starting point for optimization.
Table 1: Effect of Base on Yield
Reaction Conditions: Sterically hindered aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Solvent (Dioxane/H₂O 10:1), 100 °C, 12 h.
| Base (2.0 equiv) | Yield (%) |
| K₃PO₄ | 85 |
| Cs₂CO₃ | 78 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 55 |
| Et₃N | <10 |
Table 2: Effect of Solvent on Yield
Reaction Conditions: Sterically hindered aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12 h.
| Solvent (with 10% H₂O) | Yield (%) |
| Dioxane | 88 |
| Toluene | 82 |
| THF | 75 |
| DMF | 60 |
Experimental Protocols
General Protocol for Base and Solvent Screening in Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (as the aryl bromide source, 1.0 mmol), the desired coupling partner (e.g., an arylboronic acid, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the selected base (2.0 mmol) under a counterflow of inert gas (e.g., argon or nitrogen).[3][4]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 11 mL) via syringe.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products from 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of compounds synthesized via Suzuki-Miyaura coupling using 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a Suzuki coupling reaction with this compound?
A1: The most common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, the homocoupled product of your coupling partner (aryl halide), protodeboronated starting material (1-bromo-3-fluoro-2-isopropoxybenzene), and residual palladium catalyst.[1][2][3] The formation of these impurities is often influenced by reaction conditions.[1]
Q2: How can I remove unreacted this compound from my crude product mixture?
A2: Unreacted boronic acids can typically be removed by performing a basic aqueous wash.[4][5] By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.[4][5]
Q3: The desired product and the homocoupled byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?
A3: This is a common challenge in purifying Suzuki coupling products.[4] Here are a few strategies:
-
Optimize Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective.[4] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to achieve the best possible separation.[4][6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[7][8] You will need to screen different solvents to find one in which your desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains soluble.
-
Reaction Optimization: Preventing the formation of the homocoupling byproduct is the best approach. This can often be achieved by ensuring the reaction is thoroughly degassed to remove oxygen and by choosing an appropriate palladium catalyst and ligand system.[3][9][10]
Q4: What is the best way to remove the residual palladium catalyst, and why is it important?
A4: For applications in drug development, removing palladium to parts-per-million (ppm) levels is critical due to its potential toxicity and to meet regulatory requirements.[4] Common methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of celite.[4][7]
-
Metal Scavengers: For homogeneous catalysts, silica-based metal scavengers can be used to bind the palladium, which is then removed by filtration.[4]
Q5: My product appears to be an oil and will not crystallize. How should I proceed with purification?
A5: If your product is an oil, purification by column chromatography is the most suitable method.[4] The presence of impurities can sometimes inhibit crystallization.[4] Therefore, thorough purification by chromatography may be necessary before another crystallization attempt if a solid product is expected.
Troubleshooting Guide
Below is a table summarizing common issues encountered during the purification of products derived from this compound, their probable causes, and suggested solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of unreacted boronic acid in the crude product. | Incomplete reaction. | Perform a basic aqueous wash (e.g., 1M NaOH) to remove the acidic boronic acid.[4][5] |
| Presence of a significant amount of homocoupled boronic acid byproduct. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling.[3] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[4] 2. Consider using a Pd(0) catalyst source directly.[4] 3. For purification, meticulous column chromatography or recrystallization is required.[4] |
| Product and starting aryl halide have very similar Rf values on TLC. | The polarity of the product and starting material are very close. | 1. Try different solvent systems for column chromatography (e.g., dichloromethane/methanol, toluene/acetone).[6] 2. Consider using a larger column and a lower Rf value (e.g., 0.1) for better separation.[6] 3. If applicable, consider recrystallization.[6] |
| Dark coloration of the crude product. | Presence of residual palladium catalyst (palladium black).[1] | Filter the crude product solution through a pad of celite or use a metal scavenger.[4] |
| Low recovery of product after purification. | 1. Product loss during aqueous workup. 2. Product co-eluting with impurities during chromatography. 3. Product is too soluble in the recrystallization solvent. | 1. Ensure the correct pH for extractions. 2. Optimize chromatography conditions with extensive TLC analysis. 3. Perform a thorough solvent screen for recrystallization. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separation: Shake the funnel gently and allow the layers to separate. The aqueous layer, containing the deprotonated boronic acid, can be drained.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography for Separation of Product from Byproducts
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column.
-
Elution: Begin elution with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Product Purification
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. Good solvents will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for purification strategy selection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Managing steric hindrance effects with 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance and other challenges during experiments involving 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenge with this reagent is steric hindrance. The bulky isopropoxy group and the adjacent fluorine and bromine atoms in the ortho positions to the boronic acid moiety can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. This can lead to low reaction yields and the formation of side products.
Q2: What are the common side reactions observed when using this boronic acid, and how can they be minimized?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-2-isopropoxybenzene. It can be minimized by using anhydrous solvents, ensuring the base is thoroughly dried, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) are crucial to prevent homocoupling. Using a Pd(0) source or an efficient precatalyst can also reduce this side reaction.[1]
Q3: How do the electronic properties of the fluoro and isopropoxy substituents affect the reactivity of this compound?
A3: The fluorine atom is electron-withdrawing, which can increase the acidity of the boronic acid. The isopropoxy group is electron-donating. The interplay of these electronic effects, combined with the dominant steric hindrance, influences the overall reactivity. The ortho-substituents can force the boronic acid group to twist out of the plane of the benzene ring, which can impact its electronic communication with the aromatic system and its ability to engage with the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). - Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ. |
| Steric Hindrance | - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and reductive elimination. - Increase the reaction temperature in increments of 10-20°C, while monitoring for decomposition. |
| Suboptimal Base | - Screen different bases. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Inappropriate Solvent | - Use anhydrous, degassed solvents. Common choices for Suzuki reactions include 1,4-dioxane, toluene, or DME, often with a small amount of water to aid in dissolving the base. - Ensure vigorous stirring, especially in biphasic systems. |
Issue 2: Significant Formation of Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling Product | - Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. - Use a direct Pd(0) source (e.g., Pd₂(dba)₃) to bypass potentially inefficient in situ reduction of a Pd(II) source. - Consider slow addition of the boronic acid to the reaction mixture. |
| Protodeboronation Product | - Use anhydrous conditions if possible. - Use a milder base if compatible with the reaction, or use a stoichiometric amount of a stronger base. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
As specific yield data for reactions involving this compound is not available in the provided search results, the following table outlines recommended starting conditions for screening to optimize a Suzuki-Miyaura coupling reaction.
Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 90 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Improving the solubility of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in reaction media.
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: The boronic acid is not dissolving sufficiently in the chosen reaction solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
Detailed Troubleshooting Steps:
-
Evaluate the Solvent System:
-
Observation: The boronic acid remains a solid or forms a slurry in the reaction mixture.
-
Root Cause: The polarity and properties of the chosen solvent may not be suitable for dissolving the substituted phenylboronic acid. Phenylboronic acids generally exhibit higher solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[1][2]
-
Solution:
-
Consult the solvent solubility data table below.
-
Consider switching to a solvent with a different polarity. Ethereal solvents like tetrahydrofuran (THF) or 1,4-dioxane are often good starting points for reactions involving boronic acids, such as Suzuki-Miyaura couplings.[2]
-
For reactions requiring less polar conditions, a mixture of solvents (co-solvent system) might be effective. For example, a small amount of a more polar solvent like THF can be added to a less polar solvent like toluene to improve solubility.
-
-
-
Optimize Concentration and Temperature:
-
Observation: The reaction is sluggish or does not proceed to completion, even with a suitable solvent.
-
Root Cause: The concentration of the boronic acid may be too high for the given solvent and temperature, leading to a saturated solution with undissolved material. Many chemical reactions, including Suzuki couplings, can be sensitive to temperature.[3]
-
Solution:
-
Attempt the reaction at a lower concentration.
-
Gently heat the reaction mixture. Increased temperature often enhances solubility. However, be mindful of the thermal stability of your reactants and catalysts. Boronic acids can undergo dehydration to form cyclic boroxines upon heating, which can affect reactivity.[2][4]
-
-
-
Consider Conversion to a Boronic Ester:
-
Observation: Solubility remains poor even after optimizing the solvent and reaction conditions.
-
Root Cause: The free boronic acid group can participate in intermolecular hydrogen bonding, leading to higher crystal lattice energy and lower solubility.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A: Based on general solubility trends for phenylboronic acids, ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and 1,4-dioxane are excellent starting points.[2] Ketones like acetone and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective, although their higher boiling points and potential for side reactions should be considered.
Q2: Can I use water as a solvent or co-solvent?
A: While some Suzuki-Miyaura coupling reactions can be performed in aqueous media, the solubility of many arylboronic acids in water is low.[5][6] The presence of the bromo, fluoro, and isopropoxy groups on your specific compound suggests it is likely to have low water solubility. However, using water as a co-solvent with an organic solvent like methanol or isopropanol in the presence of a suitable base and phase-transfer catalyst can sometimes be effective.[7]
Q3: How does pH affect the solubility of my boronic acid?
A: The solubility of boronic acids can be pH-dependent. At higher pH (basic conditions), the boronic acid can be deprotonated to form a more soluble boronate salt. This is often why bases are used in excess in reactions like the Suzuki-Miyaura coupling, as they not only facilitate the catalytic cycle but also help to solubilize the boronic acid.
Q4: My boronic acid appears to be decomposing upon heating. What should I do?
A: Boronic acids can undergo thermal decomposition, often through dehydration to form boroxines.[2] If you observe decomposition, try to run the reaction at a lower temperature for a longer period. Alternatively, converting the boronic acid to a more thermally stable boronic ester (e.g., pinacol ester) is a highly recommended strategy.
Quantitative Data Summary
The following table summarizes the general solubility trends of phenylboronic acid and its derivatives in common organic solvents based on available literature. This data can be used as a guide for solvent selection.
| Solvent Class | Example Solvents | General Solubility of Phenylboronic Acids | Reference |
| Ethers | THF, 1,4-Dioxane, Diethyl ether | High | [1][2] |
| Ketones | Acetone, Methyl ethyl ketone | High | [1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | [1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Very Low | [1] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low | [1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | |
| Water | - | Low | [5][6] |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
This protocol outlines a small-scale experiment to quickly identify a suitable solvent for your reaction.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., THF, Toluene, DMF, Acetonitrile, Isopropanol)
-
Small vials with magnetic stir bars
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Magnetic stir plate
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into each vial.
-
Add a magnetic stir bar to each vial.
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To each vial, add 0.5 mL of a different anhydrous solvent.
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Stir the mixtures at room temperature for 15 minutes.
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Visually inspect each vial for dissolution. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.
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For solvents where the solid is not fully dissolved, gently warm the vial to approximately 40-50 °C and observe any changes in solubility.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol describes a general method for converting the boronic acid to its more soluble pinacol ester.
Caption: Workflow for the synthesis of a boronic acid pinacol ester.
Materials:
-
This compound (1 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous toluene or another suitable aprotic solvent
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Anhydrous magnesium sulfate (optional, for drying)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2-0.5 M.
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If using a Dean-Stark apparatus, fit it to the flask and reflux the mixture until no more water is collected.
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Alternatively, stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
If not using a Dean-Stark trap, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for 30 minutes.
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Filter the reaction mixture to remove any solids.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude pinacol ester can be used directly or purified further by recrystallization or column chromatography.
References
Long-term stability and storage conditions for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
This technical support center provides guidance on the long-term stability and optimal storage conditions for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. It also offers troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The long-term stability of this compound, like other arylboronic acids, is primarily influenced by moisture, temperature, light, and pH. Exposure to these elements can lead to degradation, impacting the compound's purity and reactivity.
Q2: What are the main degradation pathways for this compound?
A2: The most common degradation pathways for arylboronic acids are:
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Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated in the presence of moisture and under both acidic and basic conditions.[1]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. Storing the compound under an inert atmosphere is recommended to minimize this.[1]
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is often a thermally driven and reversible process. While boroxines can sometimes be used in reactions, their formation changes the molecular weight and may affect reaction stoichiometry.
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[2][3] Refrigeration (2-8 °C) is recommended. To further protect against degradation, storing under an inert atmosphere, such as nitrogen or argon, is best practice.[1]
Q4: How should I store solutions of this boronic acid?
A4: Solutions of arylboronic acids are generally less stable than the solid material. If you must store a solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere.[1] It is advisable to prepare solutions fresh before use whenever possible.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or low yields in Suzuki-Miyaura coupling reactions. | Degradation of the boronic acid due to improper storage (moisture, air exposure). Formation of boroxine, affecting stoichiometry. | Use a fresh vial of the boronic acid or one that has been properly stored. Consider quantifying the active boronic acid content via techniques like HPLC before use. If boroxine formation is suspected, you may need to adjust the amount of reagent used. |
| Appearance of unexpected byproducts in reactions. | The boronic acid may have degraded. One common byproduct results from protodeboronation (the "de-borylated" arene). | Characterize the byproduct to confirm its identity. If it is the protodeboronated species, this strongly suggests degradation of the starting material. Use a fresh, high-purity batch of the boronic acid. |
| The solid material appears clumpy or discolored. | This may indicate moisture absorption or degradation. | While the material might still be usable for some applications, it is best to use a fresh, pure sample for sensitive experiments. The clumping suggests poor storage conditions. |
| Poor peak shape or unexpected peaks in HPLC analysis. | On-column degradation of the boronic acid can occur, especially in reversed-phase HPLC.[4] | Use an aprotic diluent (e.g., acetonitrile) for sample preparation.[4][5] Employ a faster analytical method to reduce the compound's residence time on the column.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and the rate of potential side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the boronic acid functional group.[1] |
| Light | Protected from light (Amber vial/darkness) | Prevents potential photodegradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and protodeboronation.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol describes a general method for performing a forced degradation study to assess the stability of the compound under various stress conditions.
-
Preparation of Stock Solution:
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Accurately weigh and dissolve a sample of this compound in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light.
-
For each condition, also prepare a control sample stored under normal conditions.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid, if necessary for peak shape) is a common starting point.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Inject the samples and a standard of the pure compound.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound in each sample over time.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and, if possible, quantify any new peaks that appear, as these are likely degradation products.
-
Visualizations
Caption: Logical workflow of factors affecting the stability of arylboronic acids.
This guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices and a thorough review of the product's Safety Data Sheet (SDS).
References
Technical Support Center: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the kinetics of reactions involving 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
Q2: How does temperature generally affect the rate of Suzuki-Miyaura reactions?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[4] This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For Suzuki-Miyaura couplings, this can lead to shorter reaction times. One study on a model Suzuki-Miyaura reaction determined a global activation energy of approximately 63 kJ/mol, quantifying the temperature dependence of the reaction rate.[1][5]
Q3: What are the potential negative effects of excessively high temperatures?
A3: While higher temperatures can accelerate the desired reaction, they can also promote undesirable side reactions and degradation of reactants or catalysts. Potential issues include:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for the coupling reaction. This process can be accelerated at higher temperatures.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to undesired byproducts.[5]
-
Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, leading to the formation of palladium black and a loss of catalytic activity.[6]
-
Degradation of Substrates or Products: Sensitive functional groups on your coupling partners or the desired product may not be stable at elevated temperatures. While no specific thermal decomposition data for this compound was found, brominated aromatic compounds can decompose at high temperatures to release substances like hydrogen bromide.[7]
Q4: My reaction is proceeding slowly or not at all. Should I just increase the temperature?
A4: While cautiously increasing the temperature can be a valid troubleshooting step, it should not be the first or only consideration. Before increasing the temperature, you should verify the following:
-
Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
-
Reagent Quality: Confirm the purity and integrity of your this compound, aryl halide, base, and solvent. Boronic acids can degrade over time.
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand for the specific coupling. The choice of ligand is crucial for stabilizing the catalyst and facilitating the reaction.
-
Base: The choice and amount of base are critical for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
If all other parameters are optimized, a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress can be attempted.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition. |
| Inactive catalyst. | Ensure the palladium catalyst is active and handled under an inert atmosphere. Consider using a pre-catalyst. | |
| Inefficient base. | The base is crucial for the transmetalation step. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Poor solvent choice. | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent. | |
| Significant Protodeboronation | Reaction temperature is too high. | Decrease the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures. |
| Presence of excess water or protic solvents. | Use anhydrous solvents and ensure the base is not excessively hydrated. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate catalyst or ligand. | Screen different palladium catalysts and ligands. | |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high. | Reduce the reaction temperature.[6] |
| Inadequate ligand stabilization. | Ensure the correct palladium-to-ligand ratio is used. Consider using a more robust ligand. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Generalized Temperature Effects on Suzuki-Miyaura Coupling
| Temperature Range | Expected Reaction Rate | Potential Issues |
| Room Temperature - 50 °C | Very slow to negligible (unless using a highly active catalyst system) | Incomplete conversion |
| 50 °C - 80 °C | Moderate | May require longer reaction times |
| 80 °C - 110 °C | Generally optimal for many systems | Increased risk of side reactions if not optimized |
| > 110 °C | Fast | High risk of catalyst decomposition and side reactions (e.g., protodeboronation) |
Note: This table provides a general guideline. The optimal temperature for a specific reaction must be determined empirically.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-bromo-2-fluoro-3-isopropoxyphenylboronic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and interpret its spectral characteristics. This approach offers valuable insights for researchers involved in the synthesis, characterization, and application of novel phenylboronic acid derivatives in drug development and other scientific fields.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of related compounds, including 2-fluorophenylboronic acid and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (meta to -B(OH)₂) | 7.2 - 7.5 | d | ~8 |
| Ar-H (ortho to -Br) | 7.0 - 7.3 | d | ~8 |
| -CH(CH₃)₂ | 4.5 - 4.8 | sept | ~6 |
| -B(OH)₂ | 4.0 - 6.0 | br s | - |
| -CH(CH₃)₂ | 1.2 - 1.5 | d | ~6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-B | Not typically observed |
| C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| C-O | 145 - 150 |
| C-Br | 110 - 115 |
| Ar-C | 125 - 135 |
| Ar-CH | 115 - 125 |
| -CH(CH₃)₂ | 70 - 75 |
| -CH(CH₃)₂ | 20 - 25 |
Comparative Analysis with Alternative Compounds
To provide context for the predicted data, the experimental NMR data for two similar compounds, 2-fluorophenylboronic acid and 4-fluorophenylboronic acid, are presented below.
Table 3: ¹H and ¹³C NMR Data for Comparative Phenylboronic Acids
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-Fluorophenylboronic acid | ¹H | 7.95-7.82 (m, 1H), 7.55-7.45 (m, 1H), 7.25-7.10 (m, 2H), 5.6 (br s, 2H) |
| ¹³C | 165.5 (d, J=248 Hz), 135.5 (d, J=8 Hz), 132.0 (d, J=3 Hz), 125.0 (d, J=3 Hz), 116.0 (d, J=22 Hz) | |
| 4-Fluorophenylboronic acid | ¹H | 7.90 (dd, J=8.5, 5.5 Hz, 2H), 7.10 (t, J=8.5 Hz, 2H), 5.7 (br s, 2H) |
| ¹³C | 165.0 (d, J=248 Hz), 137.0 (d, J=9 Hz), 116.0 (d, J=22 Hz) |
The predicted chemical shifts for this compound are influenced by the electronic effects of its substituents. The electron-withdrawing nature of the bromine and fluorine atoms is expected to deshield the aromatic protons and carbons, shifting their signals downfield. The isopropoxy group, being electron-donating, will have a shielding effect, particularly on the ortho and para positions, though its influence will be modulated by the other substituents.
Experimental Protocol for NMR Spectral Analysis
A standard and reliable method for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width of about 200-240 ppm is required, centered around 100-120 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (often several hundred to thousands) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
A Comparative Guide to the X-ray Crystal Structure Analysis of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, specific X-ray crystal structure data for 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid and its direct derivatives are not publicly available. This guide therefore provides a framework for analysis, offering a comparative look at hypothetical derivatives based on established methodologies for similar compounds. It is intended to serve as a practical guide for researchers undertaking such studies.
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and physical properties.[1][2] For drug development professionals, this information is critical for structure-based drug design, where knowledge of the exact conformation of a molecule can inform the design of more potent and selective therapeutics. Phenylboronic acids and their derivatives are important building blocks in organic synthesis and have applications in medicinal chemistry.[3] Their ability to form reversible covalent bonds, for instance with diols, makes them attractive for various therapeutic applications. The substitution pattern on the phenyl ring, including the presence of bromine, fluorine, and isopropoxy groups, can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions.
This guide outlines the typical experimental protocols and data presentation for the X-ray crystal structure analysis of novel this compound derivatives, and presents a hypothetical comparison between two such derivatives.
Experimental Protocols
A generalized workflow for the X-ray crystal structure analysis of a novel phenylboronic acid derivative is presented below.
Caption: Workflow for X-ray Crystal Structure Analysis.
Synthesis and Purification
The synthesis of this compound derivatives would typically involve multi-step organic synthesis, potentially starting from a commercially available substituted benzene. The final product must be purified to a high degree, as impurities can inhibit crystallization. Techniques such as column chromatography and recrystallization are commonly employed.
Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step.[2] For phenylboronic acids, common crystallization methods include:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial; solvents in which the compound has moderate solubility are often the most successful.[4] For phenylboronic acids, polar protic solvents like isopropanol and methanol, as well as aprotic solvents, have been used.[5]
X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[2]
Structure Solution and Refinement
The diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial positions of the atoms are determined using computational methods such as "direct methods".[2] This initial model is then refined against the experimental data, a process that adjusts the atomic positions, occupancies, and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Comparative Data Presentation
The following table presents a hypothetical comparison of crystallographic data for two derivatives of this compound. Such a table allows for a quick and objective comparison of their structural parameters.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Empirical Formula | C10H11BBrFO3 | C12H15BBrFO3 |
| Formula Weight | 292.91 | 320.96 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.543(2) | 10.123(3) |
| b (Å) | 12.345(3) | 15.678(4) |
| c (Å) | 9.876(2) | 7.987(2) |
| α (°) | 90 | 90 |
| β (°) | 105.67(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1002.3(4) | 1268.9(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.942 | 1.681 |
| Absorption Coeff. (mm⁻¹) | 4.321 | 3.567 |
| Reflections Collected | 8765 | 11021 |
| Independent Reflections | 2045 [R(int) = 0.034] | 2567 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.051, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 | 1.07 |
Structural Comparison and Implications
A change in a substituent, for example from an ethyl group in a hypothetical "Derivative A" to a tert-butyl group in "Derivative B", can have significant consequences for the crystal packing and intermolecular interactions.
Caption: Impact of Substituent Size on Crystal Properties.
The analysis of the crystal structures would focus on:
-
Molecular Conformation: Differences in torsion angles, particularly around the B-C bond and the isopropoxy group, would be compared.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the boronic acid hydroxyl groups are of primary interest. Phenylboronic acids often form hydrogen-bonded dimers.[6] Other interactions, such as halogen bonding (involving the bromine atom) and π-π stacking of the phenyl rings, would also be analyzed.
-
Crystal Packing: The overall arrangement of molecules in the crystal lattice would be examined to understand how changes in substituents affect the packing efficiency.
References
Comparative Reactivity of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. This guide provides a comparative analysis of the predicted reactivity of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions against other classes of boronic acids. The comparison is based on established principles of organic chemistry and a survey of existing literature on related compounds, in the absence of direct comparative experimental studies involving this specific reagent.
Executive Summary
Factors Influencing the Reactivity of this compound
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the ease of transmetalation, which is influenced by the electronic and steric environment of the carbon-boron bond.
Electronic Effects:
-
Fluorine Substituent: The fluorine atom at the ortho-position is a strongly electron-withdrawing group. This inductive effect is expected to increase the Lewis acidity of the boron center, which can facilitate the initial interaction with the palladium catalyst. However, strong electron-withdrawing groups can also decrease the nucleophilicity of the aryl group, potentially slowing down the transfer to the palladium center during transmetalation.[1]
-
Isopropoxy Group: The isopropoxy group at the meta-position is an electron-donating group through resonance. This effect can partially counteract the electron-withdrawing nature of the fluorine, thereby modulating the overall electronic character of the aromatic ring.
-
Bromo Substituent: The bromo group at the para-position is also an electron-withdrawing group via induction, further contributing to the overall electron-deficient nature of the aromatic ring.
Steric Effects:
-
Ortho-Fluoro Group: The presence of a fluorine atom ortho to the boronic acid moiety introduces significant steric hindrance. This can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the rate of transmetalation.[1] The steric bulk of the ortho-substituent is a critical factor in determining the reactivity of arylboronic acids.[2]
-
Meta-Isopropoxy Group: The bulky isopropoxy group, while not directly adjacent to the reaction center, can also contribute to the overall steric profile of the molecule and may influence the preferred conformation for catalyst binding.
Predicted Reactivity Profile
Based on these structural features, the reactivity of this compound in Suzuki-Miyaura coupling is anticipated to be moderate. The activating effect of the ortho-fluoro group on the boron's Lewis acidity is likely to be counteracted by its significant steric hindrance and the overall electron-deficient nature of the aryl ring.
Comparison with Other Boronic Acids
To provide a framework for comparison, the following table summarizes the expected reactivity of this compound relative to other common classes of phenylboronic acids. This comparison is qualitative and based on general principles of reactivity in Suzuki-Miyaura coupling.
| Boronic Acid Class | Key Structural Features | Expected Relative Reactivity | Rationale |
| Phenylboronic Acid | Unsubstituted | High | Baseline for comparison; minimal steric hindrance and neutral electronics. |
| 4-Methoxyphenylboronic Acid | Electron-donating group (para) | Very High | Electron-donating group increases the nucleophilicity of the aryl ring, accelerating transmetalation. |
| 4-Nitrophenylboronic Acid | Electron-withdrawing group (para) | Moderate to High | Electron-withdrawing group can decrease nucleophilicity, but this effect is often overcome by favorable catalyst interactions. Reactivity is generally lower than electron-rich analogs.[1] |
| 2-Methylphenylboronic Acid | Sterically hindering group (ortho) | Moderate to Low | Steric hindrance from the ortho-methyl group significantly slows down the transmetalation step.[2] |
| This compound | Ortho-fluoro (steric hindrance, electron-withdrawing), meta-isopropoxy (electron-donating), para-bromo (electron-withdrawing) | Moderate to Low | A complex interplay of steric hindrance from the ortho-fluoro group and mixed electronic effects is expected to result in reduced reactivity compared to simple, unhindered boronic acids. |
Experimental Considerations and Protocol
While a specific, optimized protocol for this compound is not available, a general starting point for its use in Suzuki-Miyaura coupling can be adapted from established methods for other sterically hindered or electron-deficient arylboronic acids. Researchers should consider the following:
-
Catalyst System: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial for coupling sterically demanding or electronically challenging substrates.[3]
-
Base: A strong base such as K₃PO₄ or Cs₂CO₃ is typically required to facilitate the formation of the reactive boronate species.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used.
-
Temperature: Elevated temperatures (80-110 °C) are likely necessary to overcome the activation barrier for this substrate.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Add a base (e.g., K₃PO₄, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
The reaction mixture is heated to the desired temperature and stirred for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct experimental comparisons are lacking, a qualitative analysis of the structural features of this compound suggests that it will exhibit moderate to low reactivity in Suzuki-Miyaura coupling reactions. The significant steric hindrance imposed by the ortho-fluoro substituent is a primary factor that is expected to reduce its reactivity compared to less substituted boronic acids. Researchers employing this reagent should consider using catalyst systems known to be effective for sterically demanding substrates and be prepared to optimize reaction conditions to achieve satisfactory yields. Further experimental studies are warranted to quantitatively benchmark the reactivity of this and other similarly functionalized boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid vs. its Trifluoroborate Salt in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents can significantly impact the efficiency, reproducibility, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the organoboron partner is critical. This guide provides a detailed comparison between 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective advantages.
While both reagents serve as effective partners in palladium-catalyzed cross-coupling reactions, potassium trifluoroborate salts have emerged as superior alternatives to boronic acids in many aspects.[1][2][3] The primary advantages of the trifluoroborate salt of 6-Bromo-2-fluoro-3-isopropoxybenzene lie in its enhanced stability, ease of handling, and often improved reactivity under specific conditions.
Key Advantages of the Trifluoroborate Salt
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][4] This is a stark contrast to boronic acids, which can be prone to decomposition and are often challenging to purify.[1][2] The tetracoordinate nature of the boron atom in trifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[1][5] This inherent stability simplifies storage and handling, allowing for indefinite storage at room temperature without special precautions.[1][6]
Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry in reactions.[1] The use of trifluoroborate salts circumvents this issue, leading to more reproducible results. Their stability also allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]
Quantitative Performance Comparison
To illustrate the practical advantages of using the trifluoroborate salt, the following table summarizes expected outcomes in a typical Suzuki-Miyaura cross-coupling reaction based on the established properties of these compound classes.
| Parameter | This compound | Potassium 6-Bromo-2-fluoro-3-isopropoxyphenyltrifluoroborate | Advantage |
| Physical State | Often an amorphous solid | Crystalline, free-flowing solid[1][4] | Trifluoroborate |
| Air & Moisture Stability | Prone to decomposition and boroxine formation[1][2] | Highly stable, can be handled in air[1][2][4] | Trifluoroborate |
| Storage | Requires inert atmosphere for long-term storage | Can be stored indefinitely at room temperature[1][6] | Trifluoroborate |
| Stoichiometry | Can be complicated by boroxine equilibrium[1][2] | Well-defined, monomeric solid[7] | Trifluoroborate |
| Ease of Purification | Often difficult to purify[2] | Readily purified by crystallization | Trifluoroborate |
| Typical Reaction Yield | Good to excellent, but can be variable | Consistently high to excellent[5][7] | Trifluoroborate |
| Reaction Robustness | Susceptible to protodeboronation[5] | More resistant to protodeboronation[5] | Trifluoroborate |
Experimental Workflow Comparison
The enhanced stability of the trifluoroborate salt translates to a more streamlined and user-friendly experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Beyond the Boronic Acid: A Comparative Guide to Reagents for Sterically Demanding Biaryl Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl linkages, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals and researchers, the synthesis of sterically hindered biaryls, such as those derived from 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, presents unique challenges. The inherent instability of some boronic acids can lead to diminished yields and reproducibility issues. This guide provides an objective comparison of alternative reagents that offer enhanced stability and performance in the synthesis of complex biaryl systems.
The primary alternatives to traditional boronic acids are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These surrogates address the key lability of the C–B bond in boronic acids, particularly their susceptibility to protodeboronation and oxidative decomposition.
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids.[1][2] Their enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects the C-B bond from cleavage under various reaction conditions. This stability allows for more consistent and reliable results in cross-coupling reactions, often with higher yields, especially for challenging substrates.[2][3]
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and readily handled boronic acid surrogates.[4] A key feature of MIDA boronates is their compatibility with standard purification techniques like silica gel chromatography. Under anhydrous conditions, the MIDA ligand renders the boronate unreactive in Suzuki-Miyaura couplings. However, the boronic acid can be slowly and controllably released in situ upon the addition of a mild aqueous base, which can be advantageous for reactions involving sensitive substrates.[4]
Comparative Performance in Biaryl Synthesis
| Boron Reagent | Structure | Key Advantages | Typical Yield (%) |
| This compound | B(OH)₂ | Readily available | 75-85 |
| Potassium (6-Bromo-2-fluoro-3-isopropoxyphenyl)trifluoroborate | BF₃K | High stability, ease of handling, moisture resistance.[1][2][5] | 85-95 |
| (6-Bromo-2-fluoro-3-isopropoxyphenyl) MIDA boronate | B(MIDA) | Exceptional stability, compatible with chromatography, controlled release.[4] | 80-90 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of the alternative reagents and their use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium (6-Bromo-2-fluoro-3-isopropoxyphenyl)trifluoroborate
-
To a solution of this compound (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold acetone and dry under vacuum to yield the potassium trifluoroborate salt.
Synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl) MIDA boronate
-
Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of toluene and DMSO.
-
Heat the mixture to 110 °C and remove water via a Dean-Stark trap for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to afford the MIDA boronate.
General Protocol for Suzuki-Miyaura Cross-Coupling
A general workflow for the coupling reaction is depicted below.
-
In a glovebox, combine the aryl halide (1.0 equiv), the boron reagent (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a reaction vial.
-
Add a degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of building blocks such as 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this complex boronic acid, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in selecting the most suitable analytical method.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive. For boronic acids, reversed-phase HPLC is a common and direct approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is another potent analytical tool that separates compounds based on their volatility after they are vaporized in a heated inlet. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. Due to the low volatility of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed for the direct analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For Mass-Spec compatible applications, formic acid is a suitable modifier.[2]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method includes a necessary derivatization step to ensure the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Data acquisition and processing software
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: Increase to 280°C at 15°C/min
-
Hold: Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation and Derivatization:
-
To 1 mg of the this compound sample in a sealed vial, add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of the BSTFA with 1% TMCS derivatization agent.[1]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Comparative Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the purity assessment of this compound.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Simple dissolution and filtration | Requires derivatization |
| Analysis Time | ~20 minutes per sample | ~25 minutes per sample (excluding derivatization) |
| Throughput | High | Moderate (due to derivatization step) |
| Analytes Detected | Parent compound and non-volatile impurities | Volatile impurities and derivatized parent compound |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (analyte dependent) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% (analyte dependent) |
| Precision (RSD%) | < 2% | < 5% |
| Selectivity | Good | Excellent |
| Compound Identification | Based on retention time; requires reference standards | Based on retention time and mass spectrum |
| Destructive to Sample | Yes | Yes |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
Figure 1. General workflow for HPLC purity analysis.
Figure 2. General workflow for GC-MS purity analysis with derivatization.
Method Selection Guide
Choosing between HPLC and GC-MS depends on the specific analytical needs. The following decision-making flowchart can guide researchers in selecting the most appropriate technique.
Figure 3. Decision-making flowchart for analytical method selection.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound, each with distinct advantages.
HPLC is recommended for routine quality control due to its simpler sample preparation, high throughput, and direct analysis of the parent compound and non-volatile impurities.[1] It provides reliable quantification and is generally more accessible in many laboratory settings.
GC-MS , on the other hand, offers superior selectivity and sensitivity, particularly for the identification and quantification of volatile and thermally stable impurities. The requirement for derivatization adds a step to the sample preparation process but provides definitive structural information through mass spectrometry, which is invaluable for impurity profiling and identification of unknown components.[1]
Ultimately, the choice between these two methods will be guided by the specific goals of the analysis. For comprehensive characterization, employing both techniques can provide orthogonal and complementary data, leading to a more complete understanding of the purity profile of this compound.
References
A Comparative Guide to the Mechanistic Nuances of Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenylboronic acids significantly alters their reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the mechanistic implications of fluorine substitution is critical for reaction optimization, predicting outcomes, and designing novel fluorinated molecules for pharmaceutical and materials science applications. This guide provides an objective comparison of the performance of ortho-, meta-, and para-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed mechanistic insights.
Performance Comparison: The Impact of Fluorine's Position
The position of the fluorine substituent on the phenylboronic acid ring exerts a profound influence on the reaction kinetics and overall efficiency of Suzuki-Miyaura couplings. This is primarily due to the interplay of fluorine's strong electron-withdrawing inductive effect (-I) and its moderate resonance effect (+M), as well as steric hindrance in the case of ortho-substitution. While direct, head-to-head comparative studies under a single set of conditions are limited in the literature, a clear trend in reactivity can be discerned from various reports.
A key challenge in cross-coupling reactions with fluorinated arylboronic acids is the competing protodeboronation side reaction, which is often accelerated by the electron-withdrawing nature of fluorine.[1][2] The stability of the C-B bond and the rate of transmetalation are thus critically dependent on the fluorine's position.
General Reactivity Trend (in the absence of overwhelming steric effects):
para-fluorophenylboronic acid ≥ meta-fluorophenylboronic acid > ortho-fluorophenylboronic acid
This trend is a result of a delicate balance between electronic effects that influence the transmetalation step and steric factors that can hinder the approach of the boronic acid to the palladium center.
Quantitative Data Summary
The following table summarizes representative data from various studies, illustrating the impact of fluorine substitution on the yield of Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Boronic Acid Isomer | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles on Graphene-COOH | - | - | 110 | 3 | High (TOF up to 67.1 h⁻¹) | High turnover frequency observed.[3] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | Demonstrates high reactivity for meta- and para-substituted isomers.[4] |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 85 | The ortho-fluorine introduces steric hindrance, potentially requiring more robust catalytic systems and longer reaction times.[4] |
| 2,6-Difluorophenylboronic acid | - | - | - | - | - | - | Low | Prone to rapid protodeboronation.[2] |
| Pentafluorophenylboronic acid | Aryl Bromides | Pd(PPh₃)₄ | CsF | Dioxane | 80 | 12 | 70-85 | Highly electron-deficient systems can be effective but are also susceptible to protodeboronation.[5] |
Mechanistic Insights and Signaling Pathways
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The fluorine substituent primarily impacts the transmetalation step and the stability of the boronic acid towards protodeboronation.
The Catalytic Cycle and the Influence of Fluorine
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Protodeboronation Pathway
A significant side reaction, particularly for electron-deficient arylboronic acids, is protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a deboronated arene and consumption of the starting material.
Caption: The competing protodeboronation pathway for fluorinated phenylboronic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following are generalized procedures for conducting Suzuki-Miyaura cross-coupling reactions with fluorinated phenylboronic acids and for monitoring the reaction kinetics.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium catalyst and ligand in the chosen deuterated solvent. In an NMR tube, combine the aryl halide, the fluorinated phenylboronic acid, the base, and an internal standard (e.g., trifluorotoluene).
-
Initiation: Add the catalyst stock solution to the NMR tube, cap it, and shake to ensure mixing.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting fluorinated phenylboronic acid and the fluorinated biaryl product relative to the internal standard at each time point.
-
Rate Determination: Plot the concentration of the product versus time to determine the initial reaction rate.
Logical Relationships and Mechanistic Considerations
The observed reactivity of fluorinated phenylboronic acids is governed by a complex interplay of electronic and steric factors that influence the key steps of the catalytic cycle.
Caption: Logical relationships influencing the reactivity of fluorinated phenylboronic acids.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid in Scale-Up Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical decision in the scale-up synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. This guide provides a comprehensive cost-benefit analysis of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid , a key intermediate in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
This document offers an objective comparison of its performance against viable alternatives, supported by representative experimental data and detailed methodologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for efficient, cost-effective, and scalable synthetic routes.
Executive Summary
This compound is a polysubstituted phenylboronic acid that offers a unique combination of steric and electronic properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its utility is particularly pronounced in the synthesis of complex biaryl and heteroaryl structures that are central to many modern therapeutic agents.
While its intricate substitution pattern contributes to its synthetic utility, it also presents challenges in terms of cost and reactivity, especially in a scale-up context. This guide will demonstrate that while this compound can be a crucial component for accessing specific molecular architectures, a thorough cost-benefit analysis, considering factors beyond the initial raw material cost, is essential. Alternatives, such as less substituted or differently halogenated boronic acids, may offer a more economical pathway for certain applications, albeit potentially requiring more extensive process optimization.
Performance and Cost Comparison
The following tables provide a comparative overview of this compound and two representative alternatives in a hypothetical Suzuki-Miyaura cross-coupling reaction. The data presented is a composite of typical results observed for structurally similar, sterically hindered substrates in process development settings, as direct scale-up data for this specific compound is not publicly available.
Table 1: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
| Feature | This compound | Alternative 1: 2-Bromo-6-fluoro-3-methoxyphenylboronic acid | Alternative 2: 3-Bromo-2,6-difluorophenylboronic acid |
| Typical Yield | 80-90% | 85-95% | 75-85% |
| Reaction Time | 12-24 hours | 10-20 hours | 16-30 hours |
| Catalyst Loading (mol%) | 1.0 - 2.0 | 0.5 - 1.5 | 1.5 - 3.0 |
| Typical Purity (crude) | 90-95% | 92-97% | 88-93% |
| Key Advantages | Access to specific isopropoxy-substituted scaffolds, potentially crucial for biological activity. | Higher reactivity due to less steric bulk from the methoxy group. | Different electronic properties due to the additional fluorine atom, which can be beneficial for certain downstream transformations. |
| Key Disadvantages | Higher cost, potentially slower reaction kinetics due to steric hindrance. | May not provide the desired isopropoxy moiety, requiring additional synthetic steps. | Potentially lower yields and may require more forcing reaction conditions. |
Table 2: Cost-Benefit Analysis for a Hypothetical 1 kg Scale Synthesis
| Cost Factor | This compound | Alternative 1: 2-Bromo-6-fluoro-3-methoxyphenylboronic acid | Alternative 2: 3-Bromo-2,6-difluorophenylboronic acid |
| Boronic Acid Cost (per kg) | ~$1,500 - $3,000 | ~$1,000 - $2,000 | ~$1,200 - $2,500 |
| Catalyst Cost (per batch) | ~$400 - $800 | ~$200 - $600 | ~$600 - $1,200 |
| Solvent & Reagent Cost | ~$300 | ~$300 | ~$350 |
| Work-up & Purification Cost | ~$500 | ~$450 | ~$550 |
| Estimated Total Cost per kg of Product | $2,750 - $5,375 | $2,059 - $3,842 | $3,400 - $6,647 |
Disclaimer: The cost estimates are for illustrative purposes only and can vary significantly based on supplier, purity, and market conditions. Catalyst costs are estimated based on using a mid-range palladium catalyst and ligand combination.
Experimental Protocols
This section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction using this compound on a laboratory scale, which can be adapted for scale-up.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature control unit
-
Condenser
-
Inert gas inlet and outlet
-
Addition funnel
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with an inert gas.
-
Charging Reagents: The aryl/heteroaryl halide, this compound, and base are charged to the reactor under a positive pressure of inert gas.
-
Solvent Addition: The degassed solvent mixture is added to the reactor.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by HPLC or TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling reaction and a decision-making workflow for selecting a boronic acid in a cost-benefit analysis.
Safety Operating Guide
Proper Disposal of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this halogenated organic compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
A comprehensive list of required PPE for handling this chemical is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[2][4] |
| Skin and Body Protection | Wear a laboratory coat and other protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust may be generated, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection for hazardous waste disposal. Due to its classification as a halogenated organic compound, it requires specific segregation and handling procedures.[5][6][7][8][9]
1. Waste Segregation:
-
Crucial Step: This compound is a halogenated organic waste due to the presence of bromine and fluorine.[5] It is imperative to segregate it from non-halogenated organic waste streams.[6][7][8][9] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[8][9]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[3]
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting solid waste.[6][10][11] The original product container, if in good condition, can be used.[11]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the first waste is added.[10][11] Ensure the label is clear and legible.
3. Waste Accumulation:
-
Solid Waste: Place the unwanted solid this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the chemical, such as weighing papers, gloves, and pipette tips, must also be disposed of in the same hazardous waste container.[2]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][8][10] Store the container in a designated and secure satellite accumulation area within the laboratory.[8][11]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[8][11]
-
Provide Information: Be prepared to provide the chemical name, quantity, and hazard information to the EHS personnel.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area.[11]
Spill Management:
In the event of a spill, avoid generating dust.[10] If the spill is contained, use an absorbent material to clean it up, place the absorbent material in a sealed and labeled container, and dispose of it as hazardous waste.[6] For large spills, evacuate the area and contact your institution's emergency response team.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. laballey.com [laballey.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives and halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5][7]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2][6] Wash hands thoroughly with soap and water after handling and before breaks.[1][2][4] Do not eat, drink, or smoke in the laboratory.[1][2] Remove any contaminated clothing immediately and wash it before reuse.[1][4][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound to prevent exposure.[6][8]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from contact, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][8] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required.[2][9] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing risk when working with this compound.
-
Preparation:
-
Handling:
-
Post-Handling & Cleanup:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][11]
-
Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled "Halogenated Organic Waste" container.[11] This is crucial as halogenated compounds require specific disposal methods.[11]
-
Container Management:
-
Disposal Procedure:
Spill and Emergency Procedures
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2][10]
-
Cleanup: Carefully sweep or vacuum the contained material and place it into a labeled, sealed container for hazardous waste disposal.[3][5][6][7]
-
Decontaminate: Thoroughly clean the spill area.[11]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[11]
For any exposure, follow these first aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4]
-
Inhalation: Remove from exposure and move to fresh air immediately.[3][4][5] If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
